![molecular formula C17H15ClN2O4S B4880091 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide](/img/structure/B4880091.png)
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide
Overview
Description
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Isothiazolidinone-2 and is widely used as a research tool in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide involves the inhibition of the activity of certain enzymes and proteins. This compound is known to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a key role in glycolysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide are mainly related to its ability to inhibit the activity of certain enzymes and proteins. This compound has been shown to have antiviral, anticancer, and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity towards certain cell types.
Future Directions
There are several future directions that could be explored with regards to the use of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins. Another potential direction is the use of this compound in drug discovery and development, particularly in the development of new antiviral and anticancer drugs.
Scientific Research Applications
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide has been widely used as a research tool in various fields. It has been used to study the mechanism of action of various enzymes and proteins. It has also been used as a probe to study the binding interactions between proteins and ligands.
properties
IUPAC Name |
4-chloro-N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-3-2-4-13(9-11)19-17(22)12-5-6-14(18)15(10-12)20-16(21)7-8-25(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXRFFZNQCCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methylphenyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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